molecular formula C14H14BNO4 B1408913 (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-56-6

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1408913
CAS No.: 1704069-56-6
M. Wt: 271.08 g/mol
InChI Key: BICIYGVMBIEAEG-UHFFFAOYSA-N
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Description

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C14H14BNO4 It is a boronic acid derivative that features a phenyl ring substituted with a carbamoyl group and a methoxyphenyl group

Scientific Research Applications

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Safety and Hazards

While boronic acids are generally considered non-toxic, individual compounds may have specific safety and hazard considerations . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

The study of boronic acids in medicinal chemistry is a growing field. Given their potential in various biological applications, there is a strong interest in extending studies with boronic acids to obtain new promising drugs .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound participates in, is widely used in organic synthesis . This reaction can lead to the formation of biologically active compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic esters, which are related compounds, is influenced by the ph and the substituents in the aromatic ring . This could potentially impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The suzuki–miyaura cross-coupling reaction, which this compound participates in, is a key method for forming carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the pH of the environment could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with 2-methoxyphenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products Formed

    Oxidation: Formation of 4-((2-Methoxyphenyl)carbamoyl)phenol.

    Reduction: Formation of 4-((2-Methoxyphenyl)amino)phenyl)boronic acid.

    Substitution: Formation of various biaryl compounds depending on the coupling partner used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a boronic acid group with a carbamoyl and methoxyphenyl group. This structural complexity provides enhanced reactivity and specificity in various chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-5-3-2-4-12(13)16-14(17)10-6-8-11(9-7-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICIYGVMBIEAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181043
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-56-6
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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